1-(Azepan-1-yl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone
Description
This compound features a 7-membered azepane ring linked via a thioether group to a 1,3,4-oxadiazole scaffold, which is further substituted with a pyridin-3-yl moiety. Its structural complexity combines three pharmacologically relevant components:
- 1,3,4-Oxadiazole: A heterocycle known for metabolic stability and hydrogen-bonding capacity.
- Pyridin-3-yl: A nitrogen-containing aromatic ring that may enhance target binding through π-π interactions or hydrogen bonding.
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c20-13(19-8-3-1-2-4-9-19)11-22-15-18-17-14(21-15)12-6-5-7-16-10-12/h5-7,10H,1-4,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRXNTYVGLFGFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=NN=C(O2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(Azepan-1-yl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a novel chemical entity that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Anticancer Activity
Recent studies have indicated that derivatives of oxadiazole, including those similar to our compound, exhibit significant anticancer properties. For instance, compounds with oxadiazole moieties have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia) .
Table 1: Cytotoxicity of Oxadiazole Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 10.38 | Induction of apoptosis via p53 activation |
| Compound B | U-937 | 12.00 | Caspase activation and cell cycle arrest |
| 1-(Azepan...) | MDA-MB-231 | TBD | TBD |
Anti-inflammatory Activity
Compounds containing thioether linkages have been reported to inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response. Although specific data for our compound is limited, similar structures have demonstrated promising anti-inflammatory effects .
The biological activity of this compound may involve several mechanisms:
- Apoptosis Induction : The compound may activate apoptotic pathways through p53 signaling, leading to increased expression of pro-apoptotic factors and caspase activation.
- Cell Cycle Arrest : Similar compounds have shown the ability to halt the cell cycle at the G0/G1 phase, preventing cancer cells from proliferating.
- Inhibition of Cyclooxygenase : The thioether component could inhibit cyclooxygenase activity, thereby reducing inflammation and associated pain.
Case Studies and Research Findings
A study focusing on oxadiazole derivatives highlighted their potential as anticancer agents. The findings suggested that modifications to the oxadiazole ring could enhance biological activity . For instance, introducing electron-withdrawing groups significantly increased cytotoxicity against cancer cell lines.
In another case study involving thiazole derivatives with similar structures, researchers found strong anti-inflammatory activity correlated with specific substitutions on the aromatic rings . This suggests a promising avenue for further exploration of the azepane-thioether scaffold in therapeutic applications.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural variations among analogs include:
- Heterocyclic substituents (azepane vs. morpholine, piperidine, or substituted phenyl groups).
- Substituent positions on pyridine (e.g., pyridin-3-yl vs. pyridin-4-yl).
- Electron-withdrawing/donating groups (e.g., nitro, chloro, cyano).
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Pyridin-3-yl substitution may offer distinct binding interactions compared to pyridin-4-yl (e.g., altered hydrogen-bonding geometry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
